molecular formula C15H15NOS B11365707 1-ethyl-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

1-ethyl-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11365707
M. Wt: 257.4 g/mol
InChI Key: YHZRUCAJWRYZKK-UHFFFAOYSA-N
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Description

1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a heterocyclic compound that features both an indole and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of an indole derivative with a thiophene derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a thiophene derivative in the presence of a catalyst such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the indole ring can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling, apoptosis, and inflammation . The thiophene ring’s electron-rich nature allows it to interact with various biomolecules, enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE: Lacks the carbonyl group, resulting in different chemical reactivity.

    1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-THIONE: Contains a thiocarbonyl group instead of a carbonyl group, affecting its electronic properties.

Uniqueness

1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the combination of the indole and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

1-ethyl-3-(thiophen-2-ylmethyl)-3H-indol-2-one

InChI

InChI=1S/C15H15NOS/c1-2-16-14-8-4-3-7-12(14)13(15(16)17)10-11-6-5-9-18-11/h3-9,13H,2,10H2,1H3

InChI Key

YHZRUCAJWRYZKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=CS3

Origin of Product

United States

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